![molecular formula C18H22N6O3 B2824633 N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-44-1](/img/structure/B2824633.png)

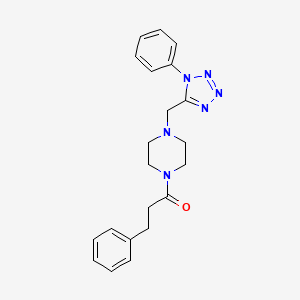

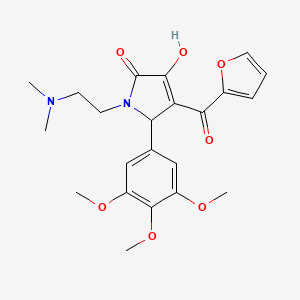

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

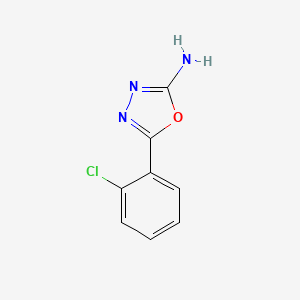

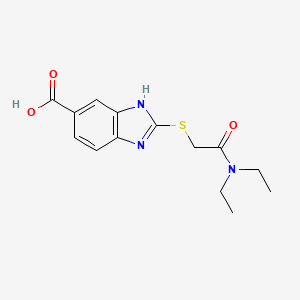

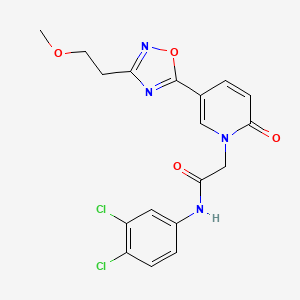

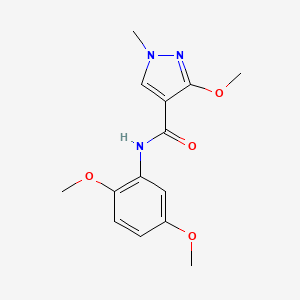

“N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen in its structure . Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

- Zaki et al. (2017) explored a synthetic method and characterized new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives, including compounds related to N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, using spectral analysis (Zaki, Radwan, & El-Dean, 2017).

2. Antimicrobial and Antitumor Applications

- Sahin et al. (2012) reported the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents, suggesting potential antimicrobial applications for similar compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

- Matsuno et al. (2000) synthesized triamino-substituted 1,3,5-triazine and pyrimidine derivatives, including those with benzimidazolyl and morpholino groups, showing significant antitumor activities (Matsuno, Karo, Sasahara, Watanabe, Inaba, Takahashi, Yaguchi, Yoshioka, Sakato, & Kawashima, 2000).

3. Chemical Modification for Diverse Applications

- Collins et al. (2000) focused on the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showing potential for various applications, including reactions with morpholine (Collins, Hughes, & Johnson, 2000).

4. Heterocyclic Synthesis

- Ho and Suen (2013) synthesized novel heterocyclic compounds including morpholine and pyrimidine derivatives, emphasizing the versatility of compounds related to this compound in heterocyclic chemistry (Ho & Suen, 2013).

5. Polymer Research

- Dinari and Haghighi (2017) researched the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring, suggesting the potential of similar compounds in polymer research (Dinari & Haghighi, 2017).

6. Glycogen Phosphorylase Inhibitors

- Schweiker et al. (2014) synthesized a series of morpholine substituted amino acids as potential inhibitors of Glycogen Phosphorylase a, indicating the application of related compounds in enzymatic inhibition (Schweiker, Loughlin, Lohning, Petersson, & Jenkins, 2014).

Zukünftige Richtungen

Pyrrolo[2,1-f][1,2,4]triazine, a scaffold similar to the one in the compound of interest, has been identified as an integral part of several kinase inhibitors and nucleoside drugs . This suggests that “N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could have potential applications in the development of new kinase inhibitors for cancer therapy .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of nitrogen-containing heterocycles known as triazinanes . .

Mode of Action

It’s known that 1,2,3-triazines and 1,2,3,5-tetrazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing a triazole structure have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may influence a variety of biochemical pathways.

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3/c25-16(19-6-7-22-10-12-27-13-11-22)15-17(26)24-9-8-23(18(24)21-20-15)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPQOPAKKVMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Amino-5-[(4-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2824557.png)

![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)

![tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2824567.png)

![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)